molecular formula C18H15FN2O2 B2941094 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922863-94-3

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2941094
CAS No.: 922863-94-3
M. Wt: 310.328
InChI Key: MOTNMKAEVKZKIJ-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step may involve the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups could enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with the methoxy group in a different position.

    2-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group.

Uniqueness

The presence of both fluorobenzyl and methoxyphenyl groups in 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNMKAEVKZKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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